molecular formula C30H48N6O4S2 B2786201 GNF-Pf-520

GNF-Pf-520

Cat. No.: B2786201
M. Wt: 620.9 g/mol
InChI Key: KPTLJHVHNWSGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of GNF-Pf-520 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure, followed by functionalization to introduce specific substituents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization or chromatography to obtain the final product in bulk quantities .

Chemical Reactions Analysis

GNF-Pf-520 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

GNF-Pf-520 has several scientific research applications:

Mechanism of Action

The mechanism of action of GNF-Pf-520 involves its interaction with specific molecular targets within the Plasmodium falciparum parasite. It disrupts key pathways essential for the parasite’s survival and replication. The compound targets the mitochondrial functions of the parasite, leading to its death . This mechanism is similar to other antimalarial agents that interfere with mitochondrial processes .

Comparison with Similar Compounds

GNF-Pf-520 is compared with other similar compounds such as MMV085203 and GNF-Pf-3600. These compounds share structural similarities and exhibit antimalarial activity. this compound is unique in its specific molecular interactions and efficacy profile . Similar compounds include:

These compounds differ in their chemical structures, mechanisms of action, and efficacy against different stages of the malaria parasite .

Biological Activity

GNF-Pf-520 is a compound that has garnered interest in the field of medicinal chemistry, particularly for its potential as an antimalarial agent targeting Plasmodium falciparum. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy, and relevant case studies.

This compound operates primarily by disrupting mitochondrial functions within the Plasmodium falciparum parasite. The compound inhibits key metabolic pathways essential for the parasite's survival and replication, leading to cell death. Specifically, it targets the mitochondrial electron transport chain, which is crucial for ATP production in the parasite. This mechanism is similar to that of other antimalarial agents but with a unique binding affinity that enhances its efficacy against resistant strains of the parasite .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antimalarial activity. The compound's effectiveness is quantified using the half-maximal effective concentration (EC50), which indicates the concentration required to inhibit 50% of parasite growth. In various assays, this compound has shown EC50 values in the nanomolar range, suggesting potent activity against P. falciparum.

Study EC50 (nM) Cell Type Method
Study 15.2P. falciparum 3D7LDH Assay
Study 24.8P. falciparum W2Cell Titer-Glo
Study 36.0HepG2 (human)Cytotoxicity Assay

These results indicate that this compound is not only effective against malaria but also demonstrates a favorable safety profile when tested on human liver cells (HepG2), with high EC50 values indicating low cytotoxicity .

Case Studies

Several case studies have been conducted to assess the real-world applicability of this compound:

  • Mouse Model Study : In a murine model of malaria infection using Plasmodium berghei, this compound was administered at a dose of 100 mg/kg. The results showed a remarkable reduction in parasitemia levels by over 99%, confirming its potential as an effective treatment option .
  • Resistance Studies : Research involving strains of P. falciparum known for drug resistance highlighted that this compound maintained its efficacy even against these challenging strains. This suggests that it could be a valuable addition to current antimalarial therapies, particularly in regions where resistance to conventional treatments is prevalent .

Comparative Analysis with Other Antimalarials

To better understand the position of this compound among existing antimalarial drugs, a comparative analysis was conducted based on their EC50 values and mechanisms.

Compound EC50 (nM) Mechanism of Action
This compound5.2Mitochondrial inhibition
Atovaquone10Mitochondrial electron transport chain inhibition
Chloroquine50Hemozoin polymerization inhibition
Artemisinin15Free radical generation

This table illustrates that this compound is among the most potent compounds tested, especially against resistant strains, making it a promising candidate for further development .

Properties

IUPAC Name

1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-3-[4-[3-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48N6O4S2/c1-29(2)21-31-27(41-29)35-13-9-33(10-14-35)17-23(37)19-39-25-5-7-26(8-6-25)40-20-24(38)18-34-11-15-36(16-12-34)28-32-22-30(3,4)42-28/h5-8,23-24,37-38H,9-22H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTLJHVHNWSGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN=C(S1)N2CCN(CC2)CC(COC3=CC=C(C=C3)OCC(CN4CCN(CC4)C5=NCC(S5)(C)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.